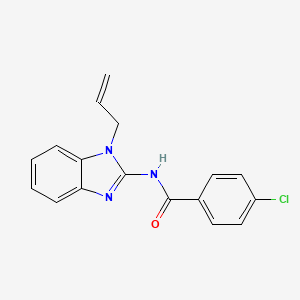

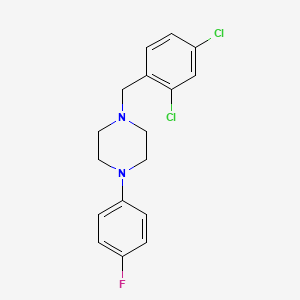

1-(1-benzyl-5-hydroxy-2-methyl-1H-indol-3-yl)ethanone

Descripción general

Descripción

Synthesis Analysis

The synthesis of indole derivatives, including compounds structurally related to 1-(1-benzyl-5-hydroxy-2-methyl-1H-indol-3-yl)ethanone, often involves multi-step reactions that may include condensations, oxidations, and photochemical processes. Efficient syntheses of bis(1H-indol-3-yl)ethanones have been described using phenylglyoxals and indole in the presence of B(HSO4)3 under solvent-free conditions, highlighting generality, simplicity, and excellent yields (Mosslemin & Movahhed, 2012).

Molecular Structure Analysis

The molecular structure of related indole derivatives has been elucidated through various spectroscopic techniques, including NMR and X-ray diffraction (XRD). These studies reveal the configuration, bond lengths, and angles, providing insights into the stereochemical nature of these molecules. For instance, the structural characterization of new pyrrole derivatives using XRD and computational studies has been conducted to understand their geometric and electronic configurations (Louroubi et al., 2019).

Chemical Reactions and Properties

Indole derivatives participate in various chemical reactions, including photochemical transformations and condensations. For example, photoinduced molecular transformations have been explored, demonstrating regioselective photoadditions leading to indole dione derivatives (Kobayashi et al., 1993). These reactions are critical for the synthesis of complex heterocyclic structures.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are vital for the practical application and handling of these compounds. The synthesis and structural evaluation of substituted indole and gramine derivatives provide valuable data on their physical characteristics, including melting points and crystal packing, which can be influenced by substitutions on the indole ring (Kukuljan et al., 2016).

Chemical Properties Analysis

The chemical properties of this compound and related compounds, including reactivity, stability, and interactions with other molecules, are essential for their application in synthesis and potential therapeutic uses. Studies on the synthesis, characterization, and biological evaluation of indole derivatives provide insights into their reactivity and potential as bioactive molecules (Venugopal et al., 2020).

Aplicaciones Científicas De Investigación

1. Antitubercular Agents

Researchers designed a series of derivatives including 1-(1-benzyl-2-methyl-5-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)-1H-indol-3-yl)ethanone based on bioisosteric replacement of a previously reported antitubercular agent. Some compounds showed significant in vitro activity against Mycobacterium tuberculosis, with potential therapeutic applications in tuberculosis treatment (Sharma et al., 2019).

2. Neuroprotective Agents

Certain indole derivatives, including 2-(4-benzylpiperidin-1-yl)-1-(5-hydroxy-1H-indol-3-yl)ethanone, demonstrated potent ligand activity for the N-methyl-D-aspartate (NMDA) receptor, along with antioxidant properties. These derivatives offer promise as dual-effective neuroprotective agents (Buemi et al., 2013).

3. Anti-inflammatory Agents

A series of derivatives including 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one demonstrated potential anti-inflammatory activity. These compounds were evaluated using a rat hind paw edema model, showing promise as anti-inflammatory agents (Rehman et al., 2022).

4. Antimicrobial Activity

Novel indole-based 1,3,4-oxadiazoles were synthesized for potential antibacterial and antifungal applications. These derivatives showed promising activity against a range of bacteria and fungi, indicating their utility in antimicrobial therapy (Nagarapu & Pingili, 2014).

5. Synthesis of Bis(1H -Indol-3-yl)ethanones

Bis(1H-indol-3-yl)ethanones and bis(benzotriazol-1-yl)ethanones were efficiently synthesized via a reaction with phenylglyoxals and indole. This synthesis process offers advantages like short reaction time and excellent yield, contributing to the field of organic synthesis (Mosslemin & Movahhed, 2012).

6. Dual-Effect Agents for Neurodegenerative Diseases

Indole derivatives, particularly those incorporating a catechol moiety, showed effectiveness as antioxidants and GluN2B/NMDA receptor ligands. These characteristics suggest potential for treating neurodegenerative diseases (Buemi et al., 2013).

7. GluN2B-Containing N-Methyl-D-Aspartate Receptor Ligands

Novel indole derivatives were designed to target GluN2B/NMDA receptors. Compounds such as 1-(4-benzylpiperidin-1-yl)-2-(6-hydroxy-1H-indol-3-yl)ethane-1,2-dione showed high binding affinity, indicating potential for development in treatments involving NMDA receptors (Gitto et al., 2011).

Propiedades

IUPAC Name |

1-(1-benzyl-5-hydroxy-2-methylindol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-12-18(13(2)20)16-10-15(21)8-9-17(16)19(12)11-14-6-4-3-5-7-14/h3-10,21H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFKTRMEKNZDRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)O)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701320569 | |

| Record name | 1-(1-benzyl-5-hydroxy-2-methylindol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701320569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661081 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

94004-61-2 | |

| Record name | 1-(1-benzyl-5-hydroxy-2-methylindol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701320569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-(diacetylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5635083.png)

![(3R,5S)-5-({4-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-3-pyrrolidinol hydrochloride](/img/structure/B5635087.png)

![3-{1-[(2-oxo-1,2-dihydroquinolin-4-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5635119.png)

![3-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]carbonyl}-1-methyl-5,6,7,8-tetrahydro-2(1H)-quinolinone](/img/structure/B5635129.png)

![ethyl 4-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]benzoate](/img/structure/B5635139.png)

![3-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5635155.png)